molecular formula C20H15N5O3S B11259545 N-(2H-1,3-Benzodioxol-5-YL)-2-({6-phenyl-[1,2,4]triazolo[4,3-B]pyridazin-3-YL}sulfanyl)acetamide

N-(2H-1,3-Benzodioxol-5-YL)-2-({6-phenyl-[1,2,4]triazolo[4,3-B]pyridazin-3-YL}sulfanyl)acetamide

Cat. No.: B11259545
M. Wt: 405.4 g/mol
InChI Key: XNLFRXRRRAVRMA-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-YL)-2-({6-phenyl-[1,2,4]triazolo[4,3-B]pyridazin-3-YL}sulfanyl)acetamide is a complex organic compound that features a benzodioxole ring, a triazolopyridazine moiety, and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-Benzodioxol-5-YL)-2-({6-phenyl-[1,2,4]triazolo[4,3-B]pyridazin-3-YL}sulfanyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Triazolopyridazine Moiety: This involves the reaction of hydrazine derivatives with nitriles, followed by cyclization.

    Coupling of the Benzodioxole and Triazolopyridazine Units: This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the Sulfanylacetamide Group: This can be done through nucleophilic substitution reactions using thiol derivatives and acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-Benzodioxol-5-YL)-2-({6-phenyl-[1,2,4]triazolo[4,3-B]pyridazin-3-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or sulfonated derivatives of the benzodioxole ring.

Scientific Research Applications

N-(2H-1,3-Benzodioxol-5-YL)-2-({6-phenyl-[1,2,4]triazolo[4,3-B]pyridazin-3-YL}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-(2H-1,3-Benzodioxol-5-YL)-2-({6-phenyl-[1,2,4]triazolo[4,3-B]pyridazin-3-YL}sulfanyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazolopyridazine moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-Benzodioxol-5-YL)-4-hydroxybenzamide: Similar benzodioxole ring but different functional groups.

    N-(2H-1,3-Benzodioxol-5-YL)-2-aminobenzamide: Similar benzodioxole ring but different substituents.

Uniqueness

N-(2H-1,3-Benzodioxol-5-YL)-2-({6-phenyl-[1,2,4]triazolo[4,3-B]pyridazin-3-YL}sulfanyl)acetamide is unique due to the presence of the triazolopyridazine moiety, which imparts specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H15N5O3S

Molecular Weight

405.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H15N5O3S/c26-19(21-14-6-8-16-17(10-14)28-12-27-16)11-29-20-23-22-18-9-7-15(24-25(18)20)13-4-2-1-3-5-13/h1-10H,11-12H2,(H,21,26)

InChI Key

XNLFRXRRRAVRMA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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